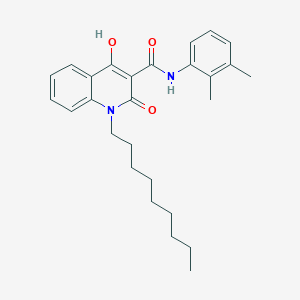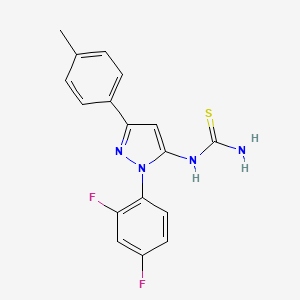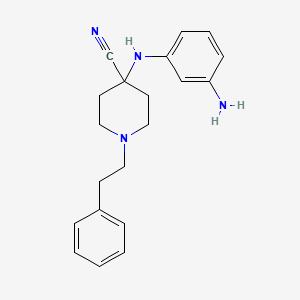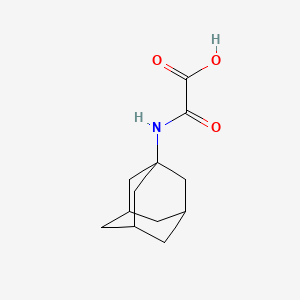
Adamantyloxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantyloxamic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have been widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a precursor in the synthesis of various functional compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adamantyloxamic acid typically involves the reaction of adamantane derivatives with oxalic acid monoesters. One common method includes the coupling of amines with oxalic acid monoesters to form oxamic acids . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of adamantane, followed by coupling with oxalic acid derivatives under controlled conditions to produce the desired oxamic acid.
Analyse Des Réactions Chimiques
Types of Reactions: Adamantyloxamic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidative Decarboxylation: This reaction can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means.
Major Products: The major products formed from these reactions include urethanes, ureas, and thioureas, which have significant applications in materials science and medicinal chemistry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of adamantyloxamic acid involves its interaction with specific molecular targets and pathways. For instance, the oxidative decarboxylation of oxamic acids generates carbamoyl radicals, which can further react with unsaturated systems to form amides . These reactions can influence various biological processes and pathways, making the compound valuable in medicinal chemistry and drug development.
Comparaison Avec Des Composés Similaires
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Uniqueness: Adamantyloxamic acid stands out due to its potential as a precursor for the synthesis of various functional compounds. Its ability to undergo oxidative decarboxylation and form carbamoyl radicals makes it unique compared to other adamantane derivatives .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(1-adamantylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H17NO3/c14-10(11(15)16)13-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,13,14)(H,15,16) |
Clé InChI |
RNFGKUDJEFWDAG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


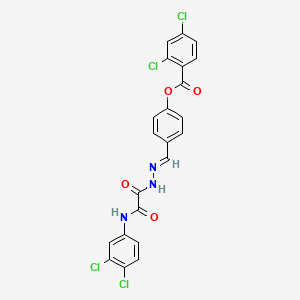
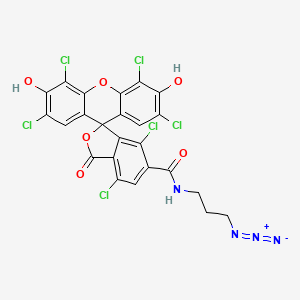
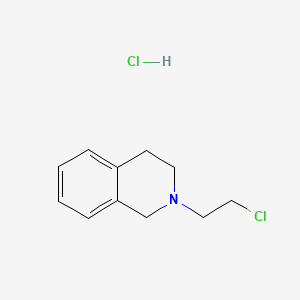
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
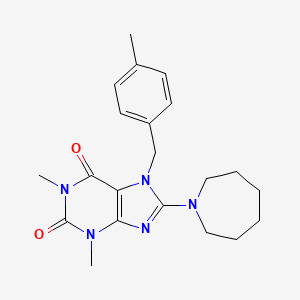
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
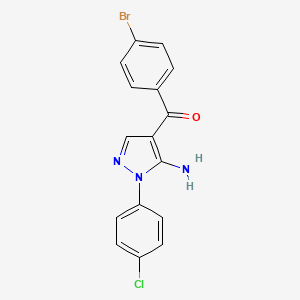
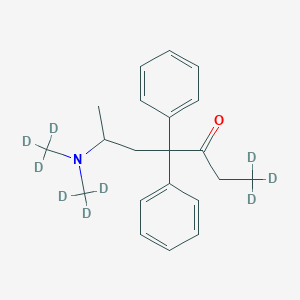
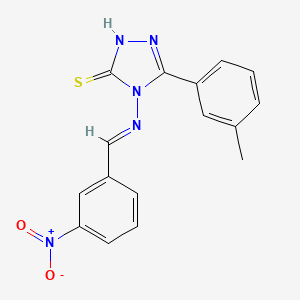
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
